

Spectroscopic and Synthetic Overview of 2,3-Dibromo-4-nitropentane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromo-4-nitropentane

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic pathway for the novel compound **2,3-Dibromo-4-nitropentane**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the absence of published experimental data for this specific molecule, the spectroscopic information presented herein is based on established theoretical principles and predictive models.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dibromo-4-nitropentane**. These predictions are derived from knowledge of similar chemical structures and established spectroscopic principles.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-2	4.5 - 4.8	Doublet of doublets	J(H2-H3) = 4-6 Hz, J(H2-CH3) = 6-7 Hz
H-3	4.9 - 5.2	Doublet of doublets	J(H3-H2) = 4-6 Hz, J(H3-H4) = 7-9 Hz
H-4	4.7 - 5.0	Multiplet	-
CH ₃ (C-1)	1.8 - 2.0	Doublet	J(CH3-H2) = 6-7 Hz
CH ₃ (C-5)	1.6 - 1.8	Doublet	J(CH3-H4) = 6-7 Hz

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon	Predicted Chemical Shift (ppm)
C-1 (CH ₃)	20 - 25
C-2 (CHBr)	55 - 65
C-3 (CHBr)	60 - 70
C-4 (CHNO ₂)	80 - 90
C-5 (CH ₃)	15 - 20

Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (alkane)	2850 - 3000	Medium to Strong
N-O (nitro group, asymmetric stretch)	1540 - 1560	Strong
N-O (nitro group, symmetric stretch)	1370 - 1390	Strong
C-Br (alkyl bromide)	500 - 600	Medium to Strong

Predicted Mass Spectrometry Data

Ion	Predicted m/z	Relative Abundance	Notes
[M] ⁺	273	~50%	Molecular ion with ⁷⁹ Br and ⁷⁹ Br
[M+2] ⁺	275	100%	Molecular ion with ⁷⁹ Br and ⁸¹ Br
[M+4] ⁺	277	~50%	Molecular ion with ⁸¹ Br and ⁸¹ Br

Experimental Protocols

As no specific synthesis for **2,3-Dibromo-4-nitropentane** has been reported, a plausible experimental protocol is proposed based on general methods for the synthesis of vicinal bromonitroalkanes.

Proposed Synthesis of 2,3-Dibromo-4-nitropentane

This proposed synthesis involves a two-step process starting from pent-2-ene: nitration followed by bromination.

Step 1: Nitration of Pent-2-ene to form 4-Nitropent-2-ene

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-2-ene in a suitable solvent such as diethyl ether.
- Cool the solution to 0°C in an ice bath.
- Slowly add a nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) dropwise to the stirred solution.
- Maintain the temperature at 0°C during the addition.
- After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

- Quench the reaction by carefully adding ice-cold water.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude 4-nitropent-2-ene.
- Purify the product by column chromatography on silica gel.

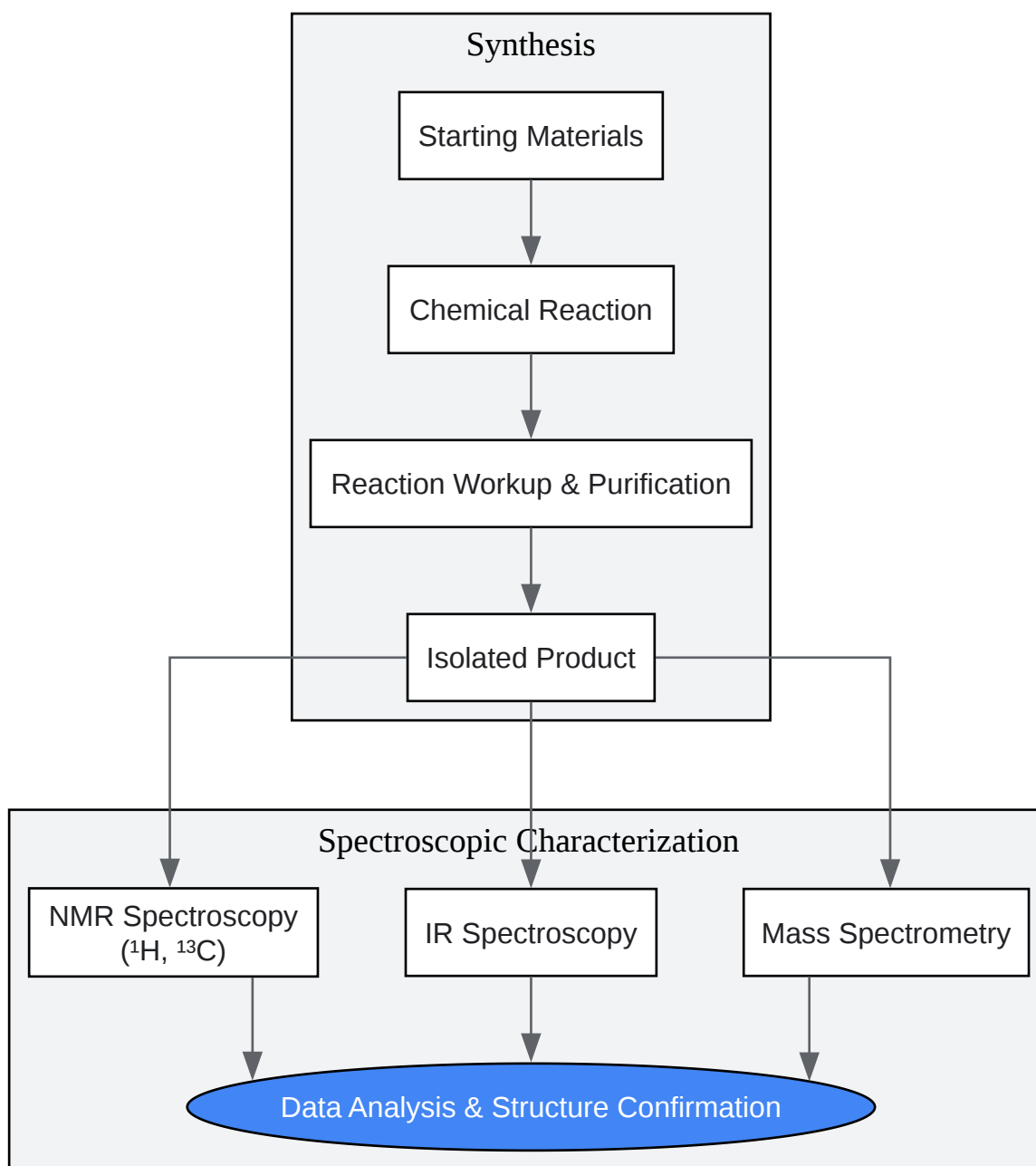
Step 2: Bromination of 4-Nitropent-2-ene to form **2,3-Dibromo-4-nitropentane**

- Dissolve the purified 4-nitropent-2-ene in a non-polar solvent like dichloromethane in a flask protected from light.
- Cool the solution to 0°C.
- Slowly add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed.
- Stir the reaction at room temperature for 1-2 hours.
- Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent to obtain the crude **2,3-Dibromo-4-nitropentane**.
- Further purification can be achieved by recrystallization or column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like **2,3-Dibromo-4-nitropentane**.



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Caption: General workflow for chemical synthesis and characterization.

Disclaimer: The information provided in this document, particularly the spectroscopic data and experimental protocols, is predictive and for theoretical guidance only. Experimental validation is required to confirm these findings. No information on biological signaling pathways involving **2,3-Dibromo-4-nitropentane** has been found in the public domain.

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